5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride
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Overview
Description
5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride: is a chemical compound characterized by its unique spirocyclic structure The compound consists of a spiro[23]hexane core with two methyl groups at the 5-position and an amine group at the 2-position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride typically involves the following steps:
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Formation of the Spirocyclic Core: : The spiro[2.3]hexane core can be synthesized through a [2+2] cycloaddition reaction between a suitable diene and an alkene. This reaction is often catalyzed by a transition metal catalyst under controlled temperature and pressure conditions.
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Introduction of Methyl Groups: : The methyl groups at the 5-position can be introduced through alkylation reactions. This step may involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
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Amination: : The introduction of the amine group at the 2-position can be achieved through nucleophilic substitution reactions. This step may involve the use of an amine precursor, such as ammonia or an amine derivative, under basic conditions.
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Formation of Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can convert the amine group to a primary amine or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. This can lead to the formation of various derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides, imines, or nitroso compounds.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a central nervous system stimulant or as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: The unique spirocyclic structure makes it a valuable building block in the synthesis of complex organic molecules.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride depends on its specific application:
Pharmacological Effects: The compound may interact with neurotransmitter receptors or enzymes in the central nervous system, leading to its stimulant effects. The exact molecular targets and pathways involved can vary based on the specific pharmacological context.
Biochemical Interactions: In biological research, the compound may act as an inhibitor or activator of specific enzymes or receptors, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylspiro[2.3]hexan-2-ol: Similar spirocyclic structure with a hydroxyl group instead of an amine group.
5,5-Dimethylspiro[2.3]hexan-2-one: Similar spirocyclic structure with a ketone group instead of an amine group.
5,5-Dimethylspiro[2.3]hexan-2-carboxylic acid: Similar spirocyclic structure with a carboxylic acid group instead of an amine group.
Uniqueness
5,5-Dimethylspiro[2.3]hexan-2-amine;hydrochloride is unique due to its specific amine functionality and hydrochloride salt form. This gives it distinct chemical and pharmacological properties compared to its analogs with different functional groups.
Properties
IUPAC Name |
5,5-dimethylspiro[2.3]hexan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7(2)4-8(5-7)3-6(8)9;/h6H,3-5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDVDHCESKESJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC2N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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